molecular formula C29H36N4O3 B1574530 PF CBP1

PF CBP1

Katalognummer B1574530
Molekulargewicht: 488.62
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Selective CBP/p300 bromodomain inhibitor (IC50 values are 125 and 363 nM, respectively). Exhibits >100-fold selectivity for CBP over BRD4. Also exhibits selectivity over a panel of other bromodomains. Reduces LPS-induced IL-1β, IL-6 and IFN-β expression in macrophages in vitro. Also downregulates RGS4 expression in primary cortical neurons in vitro.

Wissenschaftliche Forschungsanwendungen

Role in Cancer Pathogenesis and Suppression

The CBP (CREB-binding protein) and its closely related counterpart p300 are transcriptional co-factors and histone acetyltransferases involved in numerous cellular processes. Mutations and alterations in these proteins are associated with various malignancies. Specifically, germline mutation of CBP results in Rubinstein–Taybi syndrome, which predisposes individuals to childhood malignancies. Somatic mutations of p300 and CBP have been identified in several cancers, and chromosome translocations targeting CBP are prevalent in acute myeloid leukemia and treatment-related hematological disorders. Additionally, these proteins are integral to critical tumorigenic pathways, such as TGF-β, p53, and Rb, underscoring their role as suppressors of hematological tumor formation (Iyer, Özdağ, & Caldas, 2004).

Transcriptional Regulation

CBP and p300 function in gene regulation by interacting with transcription factors and modulating their enzymatic activities. For instance, certain mutations in transcription factors can lead to enhanced interactions with CBP or P/CAF but result in the recruitment of these coactivators without their intrinsic histone acetyltransferase (HAT) activity. This dynamic indicates that transcription factors not only recruit coactivators to promoters but may also modulate their enzymatic activity, thereby playing a crucial role in the transcription process (Soutoglou et al., 2001).

Interaction with Nucleosome Assembly Proteins

The interaction between p300/CBP and nucleosome assembly proteins (NAPs) represents another layer of p300-dependent control. NAP proteins augment the activity of various p300 targets by potentially forming a multicomponent ternary complex with core histones and p300 coactivator proteins. This implies that NAP is a significant component of the p300 coactivator complex and serves as a point of integration between transcriptional coactivators and chromatin (Shikama et al., 2000).

Community-Based Participatory Research

Community-Based Participatory Research (CBPR) is a model of research that involves key stakeholders, including community members and patients, to address issues of injustice, inequality, and exploitation. It's an approach aimed at developing culturally relevant research models, as illustrated in a study using Photovoice, a CBPR method that uses participant-employed photography and dialogue to create social change, in a research partnership with a First Nation in Western Canada. The application of CBPR in health and environmental issues demonstrates the versatility and impact of this research methodology (Castleden & Garvin, 2008).

Regulation of Hypoxia–Responsive Transcription

CBP and its paralog p300 play a significant role in the transcriptional response to hypoxia. Despite the common assumption that the CH1 domain of CBP/p300 is essential for hypoxia-inducible transcription, research indicates that the requirements for specific coactivation mechanisms vary among individual target genes. This highlights the complexity and specificity of gene regulation in response to hypoxic conditions, where seemingly unrelated coactivator mechanisms are engaged in activator-specific transcription (Kasper & Brindle, 2006).

Eigenschaften

Produktname

PF CBP1

Molekularformel

C29H36N4O3

Molekulargewicht

488.62

Synonyme

5-(Dimethyl-1,2-oxazol-4-yl)-1-[2-(morpholin-4-yl)ethyl]-2-[2-(4-propoxyphenyl)ethyl]-1H-1,3-benzodiazole

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.